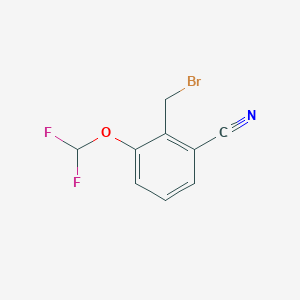
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H5BrF2NO. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a benzonitrile core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method starts with 3-(difluoromethoxy)benzonitrile, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
科学研究应用
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can be compared with other bromomethyl and difluoromethoxy-substituted benzonitriles:
2-(Bromomethyl)-4-(difluoromethoxy)benzonitrile: Similar structure but with the difluoromethoxy group in the para position, which can affect its reactivity and biological activity.
2-(Bromomethyl)-3-(trifluoromethoxy)benzonitrile: The trifluoromethoxy group increases the electron-withdrawing effect, potentially altering the compound’s reactivity and stability.
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction conditions and products.
This compound in various fields of research and industry.
属性
分子式 |
C9H6BrF2NO |
|---|---|
分子量 |
262.05 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
InChI 键 |
IFPCULGDTLQTOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC(F)F)CBr)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)






![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


